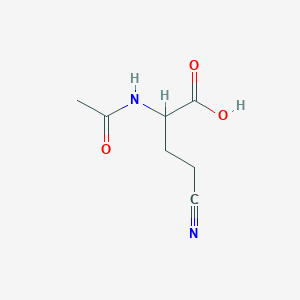

N-Acetyl-5-nitrilonorvaline

Description

N-Acetyl-5-nitrilonorvaline is a modified amino acid derivative featuring a nitro (-NO₂) group at the fifth carbon position and an acetylated amine. The acetyl group may enhance metabolic stability compared to non-acetylated analogs, while the nitro group could influence electronic properties and reactivity.

Properties

CAS No. |

34972-70-8 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-acetamido-4-cyanobutanoic acid |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

DANYRDPZKCQUHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCC#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.

Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.

Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.

Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.

Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.

Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.

Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Cyclization: Cyclization reactions can form new ring structures, enhancing the compound’s stability and reactivity

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.

Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and enzyme activities.

Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: This compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Acetyl-5-nitrilonorvaline to nitro-containing analogs based on molecular features, applications, and safety profiles derived from the evidence.

Table 1: Key Properties of Nitro-Substituted Compounds

*Inferred structure; †Estimated based on picolinonitrile backbone.

Structural and Functional Differences

- This compound: Likely possesses a linear carbon chain with acetylated amine and nitro groups, distinguishing it from aromatic nitro compounds like 5-nitrouracil or 5-nitrovanillin. The carboxylate group may enhance solubility in aqueous environments compared to nitriles or aldehydes.

- 6-Amino-5-nitropicolinonitrile: Aromatic nitrile with nitro and amino groups, enabling participation in cyclization reactions or metal coordination .

- Nitrovin hydrochloride: A chlorinated quinoxaline antibiotic, highlighting the role of nitro groups in antimicrobial activity .

Research and Industrial Relevance

Biological Activity

N-Acetyl-5-nitrilonorvaline (NANV) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with NANV, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 20263536

The compound features an acetamide group, which is known to enhance solubility and bioavailability, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of NANV can be attributed to several mechanisms:

- Antioxidant Activity : NANV exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and neurodegenerative diseases.

- Neuroprotective Effects : Similar to other compounds with neuroprotective properties, NANV may exert effects on neuronal survival and function. Studies suggest that it could potentially modulate pathways involved in neuroinflammation and apoptosis.

- Modulation of Neurotransmitter Systems : NANV's structural similarity to neurotransmitters positions it as a potential modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

In Vitro Studies

Numerous studies have evaluated the biological activity of NANV using various in vitro models:

- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that NANV exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

- Antioxidant Assays : NANV demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential as a therapeutic agent for conditions associated with oxidative stress.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and biological effects of NANV:

- Neuroprotective Studies : In rodent models, NANV administration resulted in improved cognitive function and reduced markers of neuroinflammation following induced neurotoxic injury. This suggests its potential use in treating neurodegenerative disorders.

- Behavioral Assessments : Behavioral tests indicated that NANV may influence anxiety-like behaviors, potentially through modulation of serotonergic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of NANV:

- Case Study 1 : A clinical trial involving patients with mild cognitive impairment demonstrated that NANV supplementation improved cognitive scores compared to a placebo group.

- Case Study 2 : Research on diabetic rats indicated that NANV treatment led to significant improvements in glucose metabolism and reduced oxidative stress markers, suggesting its role as an adjunct therapy for diabetes management.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of NANV compared to other related compounds:

| Compound | Antioxidant Activity | Neuroprotective Effects | Cytotoxicity Against Cancer Cells |

|---|---|---|---|

| This compound | High | Significant | Selective |

| Melatonin | Moderate | High | Low |

| N-Acetylserotonin | High | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.